molecular formula C6H7ClO3S B8350042 2-Chloromethyl-5-methanesulfonyl-furan

2-Chloromethyl-5-methanesulfonyl-furan

Cat. No.: B8350042
M. Wt: 194.64 g/mol
InChI Key: MERMUQCPHGXVTD-UHFFFAOYSA-N
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Description

2-Chloromethyl-5-methanesulfonyl-furan is a useful research compound. Its molecular formula is C6H7ClO3S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7ClO3S

Molecular Weight

194.64 g/mol

IUPAC Name

2-(chloromethyl)-5-methylsulfonylfuran

InChI

InChI=1S/C6H7ClO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3

InChI Key

MERMUQCPHGXVTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (5-methanesulfonyl-furan-2-yl)-methanol (692 mg, 3.93 mmol) in dry CH2Cl2 (7.0 mL) was treated at 0° C. with Et3N (0.71 mL, 5.11 mmol) followed by DMAP (50 mg, 0.39 mmol) and Ms-C1 (0.37 mL, 4.71 mmol). After stirring at rt for 2 h, the reaction mixture was quenched with water (10 mL), extracted with CH2Cl2 (20 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give 868 mg of crude 2-chloromethyl-5-methanesulfonyl-furan as a yellow oil. 183 mg of this crude material in DMF (0.7 mL) was added to a solution of 4-nitro-2H-[1,2,3]triazole (90 mg, 0.79 mmol) in DMF (0.7 mL) pre-treated for 1 h with DIPEA (0.27 mL, 1.59 mmol) and the reaction mixture was stirred for 48 h at rt. Water (10 mL), followed by EA (10 mL) were added. The aq. layer was extracted with EA (10 mL) and the combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (4:6 hept-EA) gave the title compound as a yellow oil: TLC:rf (4:6 hept-EA)=0.36. LC-MS-conditions 02: tR=0.85 min.
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0 (± 1) mol
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692 mg
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0.71 mL
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7 mL
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[Compound]
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Ms-C1
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0.37 mL
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reactant
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50 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (5-methanesulfonyl-furan-2-yl)-methanol (692 mg, 3.93 mmol) in dry CH2Cl2 (7.0 mL) was treated at 0° C. with Et3N (0.71 mL, 5.11 mmol) followed by DMAP (50 mg, 0.39 mmol) and Ms-Cl (0.37 mL, 4.71 mmol). After stirring at rt for 2 h, the reaction mixture was quenched with water (10 mL), extracted with CH2Cl2 (20 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give 868 mg of crude 2-chloromethyl-5-methanesulfonyl-furan as a yellow oil. 150 mg of this crude material in acetone (2.0 mL) was added, under inert atmosphere (N2) to a solution of 4-nitro-1H-pyrazole (87 mg, 0.77 mmol) in acetone (2.0 mL). K2CO3 (320 mg, 2.13 mmol) followed by TBA bromide (50 mg, 0.15 mmol) were added and the reaction mixture was stirred at rt overnight. Water (10 mL) and EA (10 mL) were added. The aq. layer was extracted with EA (10 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (40:60 hept-EA) gave the title compound as a yellow oil. TLC: rf (40:60 hept-EA)=0.27. LC-MS-conditions 02: tR=0.82 min.
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Quantity
0 (± 1) mol
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Reaction Step One
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692 mg
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Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
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Quantity
0.37 mL
Type
reactant
Reaction Step Three
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Quantity
50 mg
Type
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Reaction Step Four

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